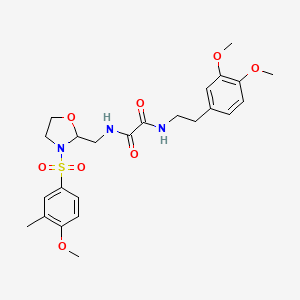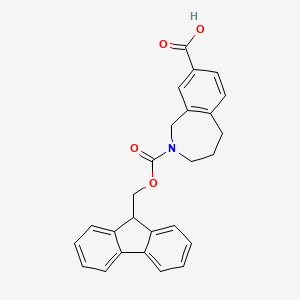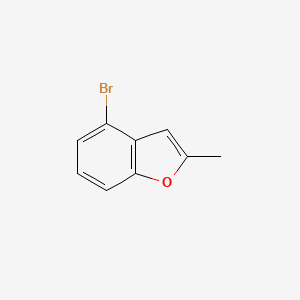
4-Bromo-2-methylbenzofuran
Vue d'ensemble
Description
4-Bromo-2-methylbenzofuran is a chemical compound with the molecular formula C9H7BrO . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have been shown to possess strong biological activities .
Synthesis Analysis
Benzofuran derivatives, including this compound, have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a furan, a five-membered aromatic ring with four carbon atoms and one oxygen atom . The molecular weight of this compound is approximately 211.055 Da .Chemical Reactions Analysis
Benzofuran compounds, including this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities and potential applications have attracted the attention of chemical and pharmaceutical researchers worldwide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 211.055 Da and a molecular formula of C9H7BrO . More specific properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Catalytic Reactions
An innovative amide-base system using tetramethylammonium fluoride (TMAF) and N(TMS)3 catalyzes the coupling of benzylic C(sp3)-H bonds with carbonyls, forming stilbenes. This method employs various methylheteroarenes, including 2-methylbenzofuran, demonstrating a broad application in organic synthesis (Shigeno et al., 2019).
Synthesis of Novel Compounds
Research into the bromination of coumarin derivatives led to the synthesis of novel compounds like 5, 6-dibenzyloxy-3-methylbenzofuran. These syntheses are crucial for developing new chemical entities with potential applications in various fields (Zagorevskii & Kirsanova, 1971).
Antimicrobial Activity
A study focused on synthesizing novel 2-substituted-3-methylbenzofuran derivatives, which were then evaluated for antimicrobial activity against various fungal and bacterial species. This highlights the potential of 3-methylbenzofuran derivatives in developing new antimicrobial agents (Abdel‐Aziz et al., 2009).
Thermodynamic Studies
Investigations into the thermodynamics of bromobenzoic acids, including bromo-methylbenzoic acids, provide insights into the vapor pressures, melting temperatures, enthalpies of fusion, and solubilities. Such studies are vital for understanding the physical properties of these compounds, which is essential in various scientific and industrial applications (Zherikova et al., 2016).
Synthesis of Aromatic Compounds
The synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid demonstrates the versatility of benzofuran derivatives in organic chemistry. These compounds have potential applications in pharmaceuticals, materials science, and other areas (Mori et al., 2020).
Mécanisme D'action
Target of Action
4-Bromo-2-methylbenzofuran is a derivative of benzofuran Benzofuran has been found to interact with lysozyme, an enzyme that plays a role in the immune response .
Mode of Action
Benzofuran derivatives have been found to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The mode of action is likely dependent on the specific target and the biochemical environment.
Biochemical Pathways
Benzofuran derivatives have been found to interact with various biochemical pathways, influencing a wide range of biological and pharmacological activities
Result of Action
Benzofuran derivatives have been found to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific effects of this compound would likely depend on its specific targets and mode of action.
Safety and Hazards
Orientations Futures
Benzofuran compounds, including 4-Bromo-2-methylbenzofuran, continue to be a focus of research due to their diverse biological activities and potential therapeutic applications . Future research may involve developments in the synthesis methods, understanding the mechanism of action, and exploring new biological activities .
Analyse Biochimique
Cellular Effects
Benzofuran compounds have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Benzofuran compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Benzofuran compounds have been studied for their interactions with various enzymes or cofactors, as well as their effects on metabolic flux or metabolite levels .
Transport and Distribution
Benzofuran compounds have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .
Subcellular Localization
Benzofuran compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Propriétés
IUPAC Name |
4-bromo-2-methyl-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBQHMPOMJRHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3015074.png)
![2-{[3-Cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B3015076.png)

![5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B3015080.png)
![5-(2,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B3015081.png)

![4-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid](/img/structure/B3015085.png)
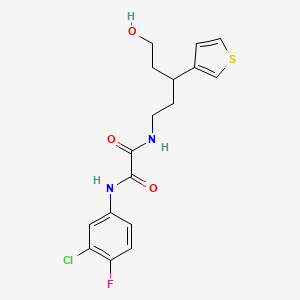

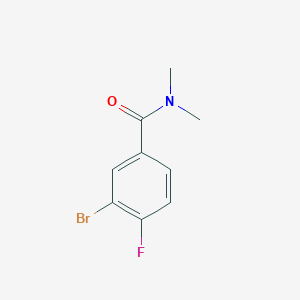

![N-(2,5-difluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3015094.png)
